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molecular formula C8H11NO B1627070 4-Methoxy-2,6-dimethylpyridine CAS No. 20815-02-5

4-Methoxy-2,6-dimethylpyridine

Cat. No. B1627070
M. Wt: 137.18 g/mol
InChI Key: BCBIEDKMLUJHJE-UHFFFAOYSA-N
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Patent
US06437139B1

Procedure details

Sodium methoxide (2 eq.) was dissolved in methanol (1.5 volumes) and dry dimethylformamide (2 volumes). The solution was heated to (95-100ℑ C.)and while stirring under a stream of nitrogen, 4-chlorolutidine (1 eq.) was added dropwise. At the end of the reaction (about 2 hours), the mixture was cooled in an ice bath and cold water (10 volumes) was added. The product was extracted with dichloromethane (3×2 volumes). The combined organic extracts were dried over sodium sulfate, filtered and the solvent was evaporated under vacuum. Light yellow oil was obtained in 72% yield.
Name
Sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
72%

Identifiers

REACTION_CXSMILES
C[O-].[Na+].CN(C)[CH:6]=[O:7].Cl[C:10]1[CH:15]=[C:14]([CH3:16])[N:13]=[C:12]([CH3:17])[CH:11]=1.O>CO>[CH3:6][O:7][C:10]1[CH:15]=[C:14]([CH3:16])[N:13]=[C:12]([CH3:17])[CH:11]=1 |f:0.1|

Inputs

Step One
Name
Sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=NC(=C1)C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated to (95-100ℑ C.)and
ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
At the end of the reaction (about 2 hours)
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with dichloromethane (3×2 volumes)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
Light yellow oil was obtained in 72% yield

Outcomes

Product
Name
Type
Smiles
COC1=CC(=NC(=C1)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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